molecular formula C12H15BrN2S B481340 (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione CAS No. 675190-35-9

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione

Cat. No.: B481340
CAS No.: 675190-35-9
M. Wt: 299.23g/mol
InChI Key: BFTBHIVUVWYCHD-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is a thiocarbonyl-containing compound featuring a 4-bromophenyl group linked to a 4-methylpiperazine moiety via a methanethione (C=S) bridge. This structure combines a halogenated aromatic system with a heterocyclic amine, making it a candidate for diverse biological applications.

The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, contributing to hydrophobic interactions and halogen bonding in target binding .

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTBHIVUVWYCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate, which is then treated with a sulfur source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the piperazine moiety can enhance the compound’s pharmacokinetic properties. The methanethione group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution
  • Fluorine, Chlorine, Iodo Derivatives: In maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (IC50 ~4–7 μM for MGL), suggesting electronic effects dominate over steric factors . However, in pyridazinone-based FPR agonists, bromo-substituted compounds exhibited specific receptor activation, indicating substituent position and electronic effects are critical in certain targets .
  • Methoxy vs.
Electron-Withdrawing/Donating Groups
  • Hydroxyphenyl Analogs: Compounds like (4-(4-hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone (13) demonstrated improved solubility due to the hydroxyl group, but reduced lipophilicity compared to the non-hydroxylated analog .

Heterocyclic Amine Modifications

  • Piperazine vs. Morpholine: Morpholin-4-yl methanethiones (e.g., 4-(dimethylamino)phenylmethanethione) exhibited weak trypanocidal activity (IC50 >400 μM) but notable toxicity (LD50 = 214 μM in Artemia salina), whereas methylpiperazine derivatives may offer better selectivity due to reduced basicity .
  • Methylpiperazine vs.

Functional Group Replacements: Methanethione (C=S) vs. Methanone (C=O)

  • Biological Activity: Ketone analogs like 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone lack the thione’s nucleophilic reactivity, which may reduce irreversible binding but improve metabolic stability .

Antifungal and Antimicrobial Activity

Mannich bases containing 4-bromophenyl and piperazine groups (e.g., Diethyl ((4-bromophenyl)amino)(3-methyl-1-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl) phosphonate) demonstrated antifungal activity, suggesting the bromophenyl-piperazine scaffold is versatile for antimicrobial design .

Receptor Agonism/Antagonism

Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, highlighting the bromophenyl moiety’s role in receptor specificity .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) IC50 (μM) Key Reference
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione ~2.5 <0.1 (aqueous) N/A
(4-Ethylpiperazinyl)(4-methoxyphenyl)methanethione ~2.8 <0.05 N/A
2-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone ~2.1 0.3 N/A
N-(4-Bromophenyl)maleimide ~3.0 0.2 4.37

*Estimated using fragment-based methods.

Biological Activity

The compound (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is a thioether derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's chemical structure, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula can be represented as follows:

C12H16BrN2S\text{C}_{12}\text{H}_{16}\text{BrN}_2\text{S}

This compound features:

  • A bromophenyl group that enhances its electron density and reactivity.
  • A methylpiperazine moiety, which is known for its diverse pharmacological properties.
  • A methanethione functional group that contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.

  • Case Study 1 : A study demonstrated that derivatives of piperazine, including this compound, showed enhanced antibacterial activity compared to their chlorinated analogs. The increased electron density from the bromine substitution likely contributes to this enhanced activity .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Its interaction with various molecular targets may inhibit the proliferation of cancer cells.

  • Research Findings : In vitro studies have shown that compounds containing piperazine moieties can modulate pathways involved in cell signaling and apoptosis, suggesting a possible role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to altered biochemical pathways. For instance, it has been noted to influence pathways related to inflammation and cell growth.
  • Cell Membrane Disruption : Its structural components allow it to integrate into lipid membranes, disrupting their integrity and leading to cell death in susceptible microorganisms.
  • Pharmacokinetic Modulation : The piperazine moiety is known for enhancing the pharmacokinetic properties of various drug substances, potentially improving bioavailability and therapeutic efficacy .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Agricultural Chemistry : Investigated for potential use as an agrochemical due to its antimicrobial properties.

Summary of Research Findings

Study FocusFindingsReference
Antibacterial ActivityEnhanced activity compared to chlorinated analogs; effective against Gram-positive bacteria.
Anticancer ActivityInduces apoptosis in cancer cell lines; modulates signaling pathways in tumor growth.
Mechanism of ActionDisrupts microbial membranes; interacts with cellular enzymes.

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